REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:16])/[CH:4]=[CH:5]/[C:6]1[CH:7]=[N:8][C:9]2[C:14]([CH:15]=1)=[CH:13][CH:12]=[CH:11][CH:10]=2>CCOC(C)=O.[Pd]>[CH3:1][O:2][C:3](=[O:16])[CH2:4][CH2:5][C:6]1[CH:7]=[N:8][C:9]2[C:14]([CH:15]=1)=[CH:13][CH:12]=[CH:11][CH:10]=2
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Name
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|
Quantity
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3.6 g
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Type
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reactant
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Smiles
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COC(\C=C\C=1C=NC2=CC=CC=C2C1)=O
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Name
|
|
Quantity
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300 mL
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Type
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solvent
|
Smiles
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CCOC(=O)C
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Name
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|
Quantity
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0.4 g
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Type
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catalyst
|
Smiles
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[Pd]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Upon sessation of hydrogen uptake, the catalyst was separated by filtration through a pad of Celite
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Type
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CUSTOM
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Details
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the filtrate was evacuated to dryness
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Type
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CUSTOM
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Details
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to give the crude product (3.48 g) which
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Type
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CUSTOM
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Details
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was purified via flash chromatography
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Type
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WASH
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Details
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eluting with a mixture of CH2Cl2 and ether (1:1)
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Name
|
|
Type
|
product
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Smiles
|
COC(CCC=1C=NC2=CC=CC=C2C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 12.9 mmol | |
AMOUNT: MASS | 2.77 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |